1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a benzo[d][1,3]dioxole group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step might involve nucleophilic substitution reactions.
Attachment of the Benzo[d][1,3]dioxole Group: This can be done through various coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the benzo[d][1,3]dioxole group.
Reduction: Reduction reactions could be used to modify the triazole ring or the pyrimidine moiety.
Substitution: Various substitution reactions can be performed on the pyrimidine ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its ability to bind to biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Could be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It could interact with a receptor, either activating or blocking its normal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Pyrimidine Derivatives: Compounds with similar pyrimidine moieties.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole groups.
Uniqueness
The unique combination of the triazole ring, pyrimidine moiety, and benzo[d][1,3]dioxole group in 1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid might confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C15H11N5O4S |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N5O4S/c21-14(22)13-10(7-25-15-16-4-1-5-17-15)20(19-18-13)9-2-3-11-12(6-9)24-8-23-11/h1-6H,7-8H2,(H,21,22) |
InChI Key |
NBJZQWUOFVEISB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(N=N3)C(=O)O)CSC4=NC=CC=N4 |
Origin of Product |
United States |
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